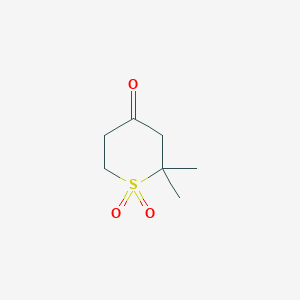
Coc(=O)C1CC11ccc(=O)CC1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. Retrosynthetic analysis can be used to plan the synthesis .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Carbon Capture and Utilization (CCU)
Carbon capture and utilization (CCU) technologies are crucial in addressing climate change and reducing carbon footprints. Recent advancements in CCU focus on converting CO2 into valuable chemicals, fuels, and materials, thus promoting sustainability and environmental conservation. These technologies involve the catalytic conversion of CO2 through processes such as carboxylation and reduction reactions, aiming to utilize CO2 as a feedstock for synthetic applications in chemical and fuel industries. The development of efficient CO2 capture and utilization materials is fundamental to enhancing global warming mitigation efforts and facilitating the transition towards a carbon-neutral economy (Bui et al., 2018); (Alper & Orhan, 2017); (Gao et al., 2020).
CO2 as a Feedstock for Chemical Synthesis
The utilization of CO2 as a renewable carbon feedstock for the synthesis of cyclic organic carbonates (COCs) is an area of intense research interest. COCs are valuable intermediates in the production of polycarbonates and other polymers, offering a green alternative to traditional petrochemical processes. The catalytic conversion of CO2 with epoxides or alcohols to produce COCs highlights the potential of CO2 as a sustainable resource for the chemical industry, contributing to the reduction of greenhouse gas emissions while generating economically valuable products (Martín, Fiorani, & Kleij, 2015).
Carbon Dioxide Capture and Conversion
The capture and subsequent conversion of CO2 into useful products through C–N bond formation represent a promising strategy for mitigating climate change while producing valuable chemicals. This approach involves activating CO2 to facilitate its incorporation into organic molecules, offering a pathway for the synthesis of compounds such as urea, methylamine, and other nitrogen-containing chemicals. By leveraging the properties of CO2 as an environmentally benign feedstock, researchers aim to develop sustainable processes that can operate under mild conditions, thereby reducing the energy intensity and environmental impact of chemical manufacturing (Yang et al., 2012).
properties
IUPAC Name |
methyl 6-oxospiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQCZMYZXVEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coc(=O)C1CC11ccc(=O)CC1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)

![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)
![5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2939133.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)


![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)